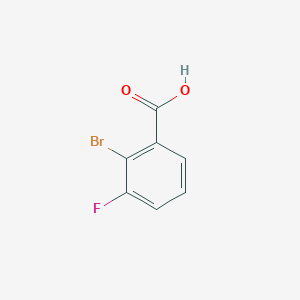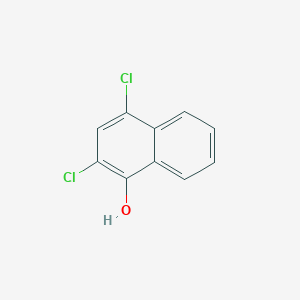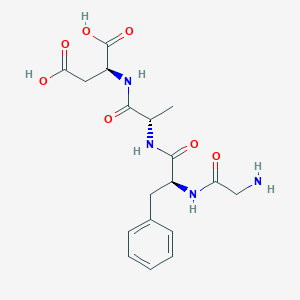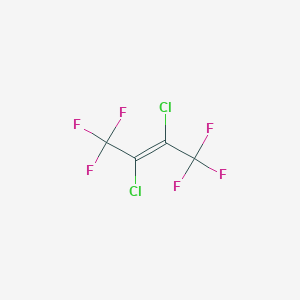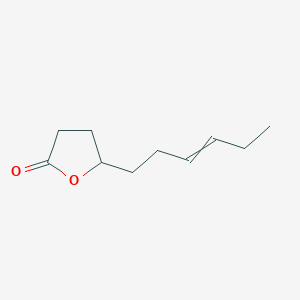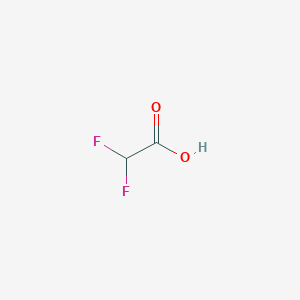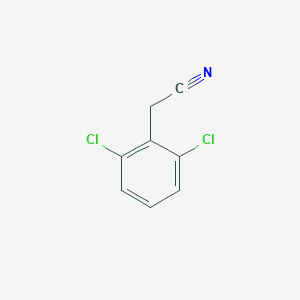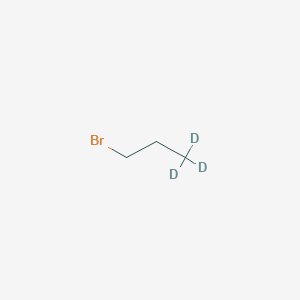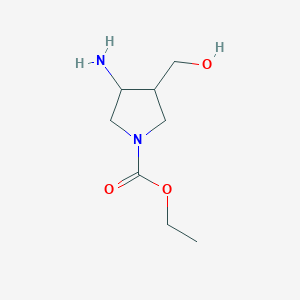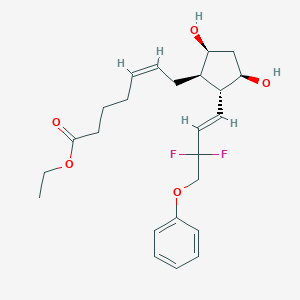
Tafluprost ethyl ester
概要
説明
Tafluprost ethyl ester is a derivative of tafluprost, a prostaglandin F2α analog. Tafluprost is primarily used as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. The ethyl ester form is a prodrug that is hydrolyzed to its active form, tafluprost acid, upon administration. This compound is known for its high efficacy in reducing intraocular pressure by increasing the outflow of aqueous humor from the eyes .
科学的研究の応用
Tafluprost ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogs and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. It is also studied for its potential in treating other eye-related conditions.
Industry: Employed in the development of new ophthalmic formulations and drug delivery systems
作用機序
Tafluprost ethyl ester is a prodrug that is hydrolyzed by corneal esterases to form tafluprost acid. Tafluprost acid is a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The main molecular target is the prostaglandin F receptor, and the primary pathway involved is the uveoscleral outflow pathway .
Similar Compounds:
Latanoprost: Another prostaglandin F2α analog used in the treatment of glaucoma.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Bimatoprost: An amide prodrug of a prostaglandin analog, also used for glaucoma treatment
Uniqueness: this compound is unique due to its high affinity for the prostaglandin F receptor and its ability to be rapidly hydrolyzed to its active form. This results in a more potent and longer-lasting reduction in intraocular pressure compared to other similar compounds .
Safety and Hazards
生化学分析
Biochemical Properties
Tafluprost ethyl ester acts as an agonist for the prostaglandin FP receptor. Upon hydrolysis by corneal esterases, it converts to tafluprost acid, which has a high affinity for the FP receptor. This interaction leads to the activation of signaling pathways that increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The compound interacts with enzymes such as esterases and proteins involved in the prostaglandin signaling pathway .
Cellular Effects
This compound influences various cellular processes primarily in ocular tissues. It affects cell signaling pathways by binding to the FP receptor, leading to changes in gene expression and cellular metabolism. The activation of the FP receptor by tafluprost acid results in the remodeling of the extracellular matrix, which facilitates increased aqueous humor outflow . Additionally, this compound has been shown to affect the expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in ocular cells .
Molecular Mechanism
At the molecular level, this compound is hydrolyzed to tafluprost acid, which then binds selectively to the prostaglandin FP receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . The compound’s high affinity for the FP receptor ensures its potent ocular hypotensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a stable and sustained effect on intraocular pressure reduction. The onset of action occurs within 2 to 4 hours after application, with the maximal effect observed at around 12 hours. The ocular pressure remains lowered for at least 24 hours . Studies have shown that this compound maintains its stability and efficacy over time, with minimal degradation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses effectively reduce intraocular pressure without significant adverse effects, while higher doses may lead to toxic effects such as conjunctival hyperemia and respiratory issues . The compound has been shown to have a dose-dependent effect on ocular blood flow, with higher doses resulting in increased blood flow to the optic nerve head and retina .
Metabolic Pathways
This compound is metabolized through hydrolysis by corneal esterases to form tafluprost acid. The active metabolite is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the compound’s rapid activation and subsequent clearance from the body .
Transport and Distribution
This compound, being a lipophilic ester, easily penetrates the cornea and is distributed within ocular tissues. The compound is transported to the site of action, where it is hydrolyzed to tafluprost acid. The active metabolite is then distributed within the eye, exerting its effects on intraocular pressure . The transport and distribution of this compound are facilitated by its high lipid solubility, which enhances its uptake into tissues .
Subcellular Localization
This compound and its active metabolite, tafluprost acid, are localized primarily in the ocular tissues, particularly in the ciliary body and trabecular meshwork. The compound’s subcellular localization is directed by its lipophilic nature and the presence of specific targeting signals that guide it to the prostaglandin FP receptors . This localization is crucial for its therapeutic effects on intraocular pressure reduction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tafluprost ethyl ester involves several key steps:
Oxidation: Starting from a suitable precursor, the compound undergoes oxidation to introduce necessary functional groups.
Condensation: The intermediate is then subjected to condensation reactions to form the core structure.
Fluorination: Introduction of fluorine atoms is achieved through specific fluorination reactions.
Deprotection and Reduction: Protective groups are removed, and the compound is reduced to achieve the desired stereochemistry.
Esterification: The final step involves esterification to form the ethyl ester derivative
Industrial Production Methods: Industrial production of this compound employs large-scale purification techniques such as reverse-phase and normal-phase column chromatography. The process also includes molecular group evacuation and the use of dispersing agents to enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidation conditions.
Reduced Forms: Different reduced forms based on the reducing agent used.
Substituted Compounds: Various substituted derivatives depending on the substituent introduced
特性
IUPAC Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJIEVPQKMQPO-MSHHKXPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209860-89-9 | |
| Record name | Nortafluprost | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



